

# Preliminary Toxicity Profile of Alstonine: A Technical Review for Drug Development Professionals

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## Compound of Interest

Compound Name: *Alstonine*

Cat. No.: *B1665729*

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## Introduction

**Alstonine**, an indole alkaloid found in various medicinal plants such as *Alstonia scholaris*, has garnered significant interest for its potential therapeutic applications, particularly its antipsychotic properties. As with any compound under consideration for drug development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for **alstonine**. It is important to note that a significant portion of the existing research has been conducted on total alkaloid or indole alkaloid extracts from plants containing **alstonine**, rather than on the purified compound itself. This guide will clearly distinguish between findings related to extracts and those pertaining to isolated **alstonine**, where available, to provide a nuanced perspective for researchers.

## Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative findings from acute, sub-chronic, and genotoxicity studies. It is crucial to interpret this data with the understanding that much of it pertains to complex extracts and not purified **alstonine**.

Table 1: Acute Oral Toxicity of Total Alkaloid (TA) Extract from *Alstonia scholaris* in Mice<sup>[1]</sup>

Parameter	Value	Species	Sex	Observations
LD50	5.48 g/kg bw	Mouse	Not Specified	At doses from 2.2 to 12.8 g/kg bw, toxic responses included prone position, tachypnea, whooping, and convulsions.[1]

Table 2: Maximum Tolerated Dose (MTD) of Individual Alkaloids from *Alstonia scholaris* in Mice (Single Oral Dose)[1]

Alkaloid	MTD (g/kg bw)	Observations
Picrinine	2.0	Shortness of breath, unsteady gait, tremors, convulsions, and death.
Scholaricine	< 0.75	Shortness of breath, unsteady gait, tremors, convulsions, and death.
Vallesamine	> 4.0	No toxic response observed.
Epi-scholaricine	2.0	No toxic response observed.

Note: A specific MTD for **alstonine** was not provided in this study.

Table 3: Sub-chronic Oral Toxicity of Total Alkaloid (TA) Extract from *Alstonia scholaris* in Rats (13 weeks)[1]

Dose Groups (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings
50, 100, 300	100	No mortality or significant adverse effects on body weight, food and water consumption, or organ histopathology were observed. Fluctuations in some hematological and biochemical parameters were noted but were not considered biologically significant.[1]

Table 4: Genotoxicity of Indole Alkaloid Extract from *Alstonia scholaris* (IAAS)[2]

Assay	Test System	Concentration/ Dose Range	Metabolic Activation (S9)	Result
Ames Test	Salmonella typhimurium strains	Up to 500 µg/plate	With and Without	Negative[2]
Chromosomal Aberration	Chinese Hamster Lung (CHL) cells	Up to 710 µg/mL	With and Without	Negative[2]
Micronucleus Test	Mouse bone marrow	Up to 800 mg/kg bw	In vivo	Negative[2]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the experimental designs for the key studies cited.

### Acute Oral Toxicity Study (LD50 Determination)[1]

- Test Substance: Total alkaloid (TA) extract from the leaves of *Alstonia scholaris*.

- Test Species: Mice.
- Administration Route: Oral gavage.
- Dosage: Graded doses ranging from 2.2 to 12.8 g/kg body weight.
- Observation Period: Not explicitly stated, but clinical signs of toxicity and mortality were recorded.
- Endpoint: The median lethal dose (LD50) was calculated based on the mortality data. Clinical signs of toxicity were also documented.

## Sub-chronic Oral Toxicity Study (90-Day)[1]

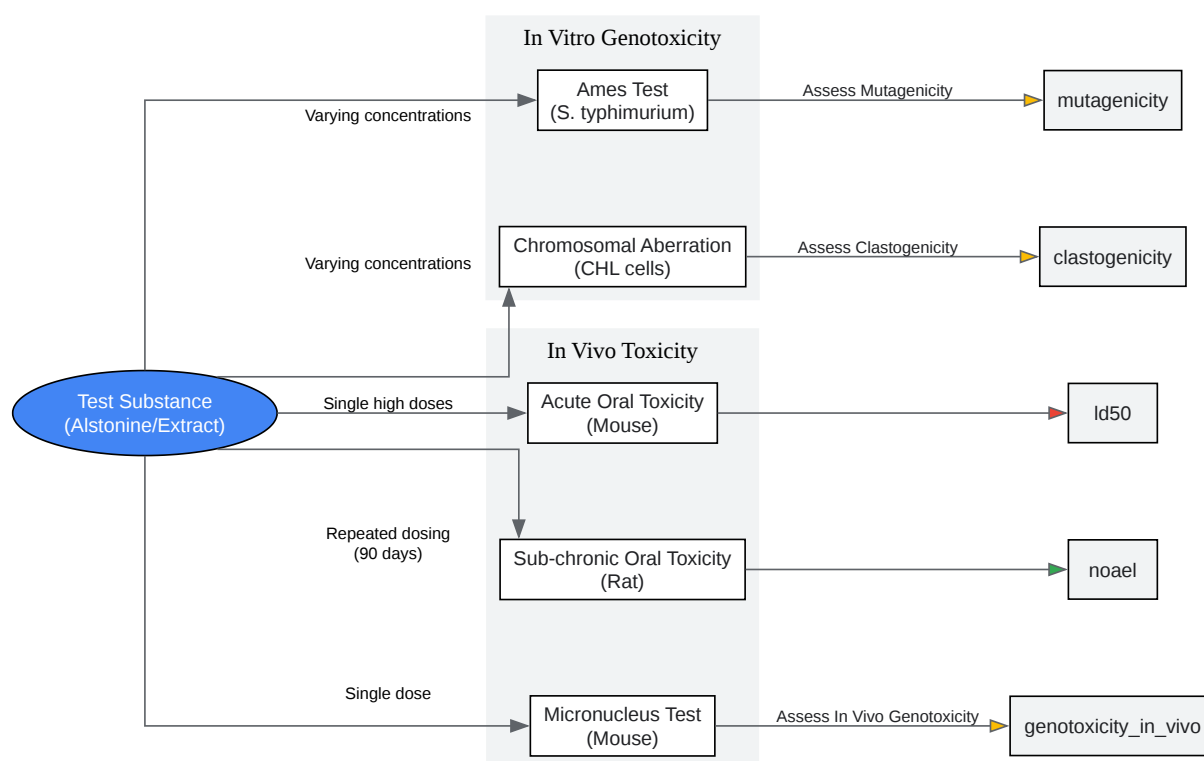
- Test Substance: Total alkaloid (TA) extract from the leaves of *Alstonia scholaris*.
- Test Species: Rats.
- Administration Route: Oral gavage.
- Dosage: 50, 100, and 300 mg/kg body weight/day.
- Duration: 13 weeks, followed by a 4-week recovery period.
- Parameters Monitored:
  - Clinical observations (daily)
  - Body weight, food, and water consumption (weekly)
  - Hematology and serum biochemistry (at termination)
  - Gross pathology and organ weights (at termination)
  - Histopathological examination of major organs.
- Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

## Genotoxicity Assays[2]

- Test Substance: Indole alkaloid extract from the leaves of *Alstonia scholaris* (IAAS).
- Bacterial Reverse Mutation Assay (Ames Test):
  - Strains: *Salmonella typhimurium* strains TA97a, TA98, TA100, TA102, and TA1535.
  - Method: Plate incorporation method.
  - Concentrations: Up to 500  $\mu$ g/plate.
  - Metabolic Activation: With and without rat liver S9 fraction.
  - Endpoint: The number of revertant colonies was counted and compared to the negative control.
- In Vitro Mammalian Chromosomal Aberration Test:
  - Cell Line: Chinese Hamster Lung (CHL) cells.
  - Concentrations: Up to 710  $\mu$ g/mL.
  - Metabolic Activation: With and without rat liver S9 fraction.
  - Endpoint: The frequency of structural and numerical chromosomal aberrations in metaphase cells was evaluated.
- In Vivo Mammalian Erythrocyte Micronucleus Test:
  - Test Species: Mice.
  - Administration Route: Oral.
  - Dosage: Up to 800 mg/kg body weight.
  - Sampling Time: Not explicitly stated.
  - Endpoint: The frequency of micronucleated polychromatic erythrocytes in bone marrow was determined.

## Mandatory Visualizations

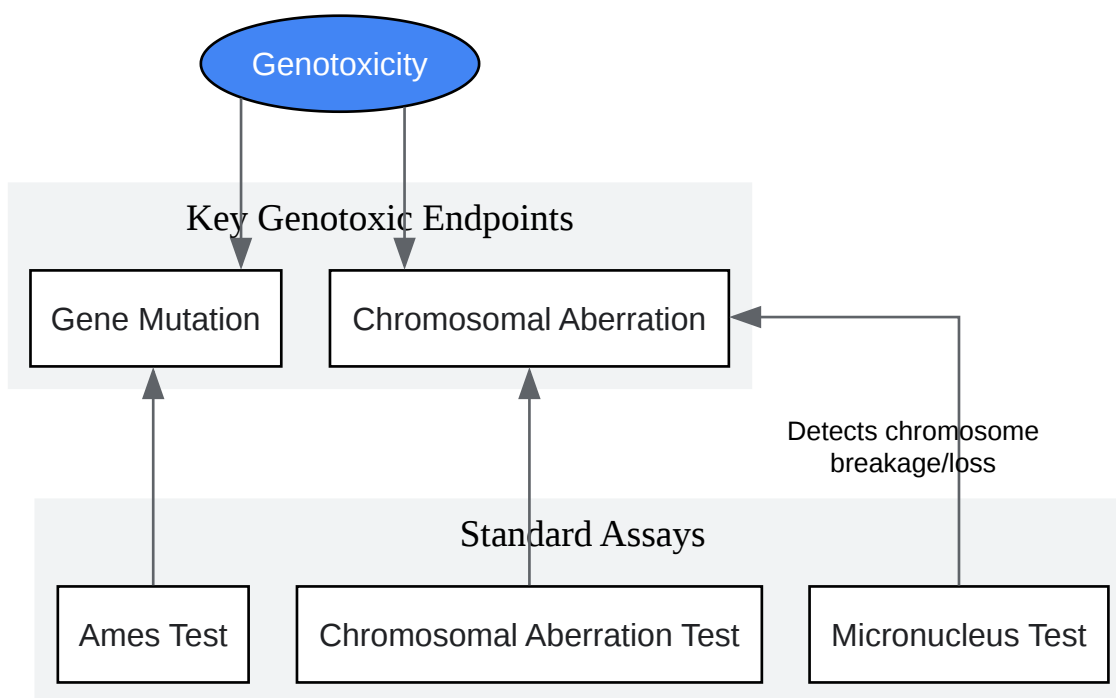
### Experimental Workflow for Toxicity Assessment



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Caption: Workflow for the preliminary toxicity assessment of **alstonine** and its extracts.

## Logical Relationship of Genotoxicity Endpoints



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Caption: Relationship between genotoxicity and the endpoints measured by standard assays.

## Discussion and Future Directions

The available preliminary toxicity data, primarily derived from extracts of *Alstonia scholaris*, suggests a relatively low order of acute toxicity for the total alkaloid mixture when administered orally to mice. The sub-chronic study in rats also indicates a favorable safety profile for the total alkaloid extract at the doses tested, with a NOAEL of 100 mg/kg bw/day. Furthermore, an indole alkaloid extract from the same plant was found to be non-genotoxic in a standard battery of in vitro and in vivo assays.

Despite these encouraging findings, a critical data gap exists concerning the toxicity of purified **alstonine**. The toxicological profile of a complex plant extract can be influenced by the synergistic or antagonistic interactions of its various components. Therefore, the results from studies on extracts cannot be directly extrapolated to **alstonine** as a single chemical entity.

For the continued development of **alstonine** as a potential therapeutic agent, the following studies on the purified compound are essential:

- **Acute Toxicity Studies:** Determination of the oral LD50 of purified **alstonine** in at least two rodent species.
- **Sub-chronic Toxicity Studies:** A comprehensive 28-day or 90-day oral toxicity study in rodents to identify target organs and establish a NOAEL for purified **alstonine**.
- **Genotoxicity Studies:** A complete battery of genotoxicity tests (Ames, chromosomal aberration, and micronucleus) on purified **alstonine** is necessary to definitively assess its mutagenic and clastogenic potential.
- **Safety Pharmacology:** Evaluation of the effects of purified **alstonine** on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- **Pharmacokinetics and ADME:** Studies to understand the absorption, distribution, metabolism, and excretion of **alstonine** are crucial for interpreting toxicity data and for dose selection in future clinical trials.

## Conclusion

The preliminary toxicity studies on extracts containing **alstonine** provide an initial indication of a favorable safety profile. However, the lack of comprehensive toxicological data on purified **alstonine** represents a significant hurdle in its development pathway. Rigorous toxicological evaluation of the isolated compound is a critical next step to ensure its safety and to support its progression towards clinical investigation. This technical guide serves as a summary of the current knowledge and a call for further, more specific research to fully characterize the toxicological properties of **alstonine**.

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## References

- 1. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of *Alstonia scholaris* (L.) R. Br. in Mice and Rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]



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